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Introduction: The phosphoramidite method, first introduced in the early 1980s, is the gold

standard for the chemical synthesis of oligonucleotides.[1][2] Its efficiency and amenability to

automation have made it the cornerstone of modern DNA and RNA synthesis, supporting a

wide range of applications from basic research (e.g., PCR primers, probes) to advanced

therapeutics (e.g., antisense oligonucleotides, siRNAs).[3][4][5] The synthesis is performed on

a solid support, typically controlled-pore glass (CPG) or polystyrene, and proceeds in the 3' to

5' direction, which is the opposite of enzymatic synthesis.[1][6] The process involves a

repeated four-step cycle for each nucleotide added to the growing chain.[3] Achieving a high

stepwise yield is critical, as even a small decrease in efficiency can significantly lower the

overall yield of the final full-length oligonucleotide.[1][6]

I. The Four-Step Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process where a single phosphoramidite

monomer is added to the growing chain during each cycle. The four core steps are: 1.

Detritylation (Deblocking), 2. Coupling, 3. Capping, and 4. Oxidation.
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Figure 1: The Phosphoramidite Oligonucleotide Synthesis Cycle. This diagram illustrates the

four main steps for elongating the oligonucleotide chain and the crucial capping of failure

sequences.

II. Detailed Experimental Protocols
The following protocols outline the standard procedure for a single automated synthesis cycle.

All reagents, particularly solvents like acetonitrile, must be anhydrous as the phosphoramidite

chemistry is highly sensitive to moisture.[1][7]

Step 1: Detritylation (Deblocking)
Purpose: To remove the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-

hydroxyl of the nucleoside bound to the solid support, making it available for reaction with

the next phosphoramidite.[2][6]

Methodology:

A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid

(DCA) in an inert solvent like dichloromethane (DCM), is passed through the synthesis

column.[1][5]

The reaction is rapid and produces a bright orange-colored DMT carbocation.[1][6] The

intensity of this color, measured by absorbance at 495 nm, is used to monitor the coupling

efficiency of the previous cycle in real-time.[1][6][8]

Following detritylation, the column is thoroughly washed with an anhydrous solvent,

typically acetonitrile, to remove the acid and the cleaved DMT group, preventing potential

depurination of the DNA chain.[1]

Step 2: Coupling
Purpose: To form a phosphite triester linkage between the now-free 5'-hydroxyl group on the

growing chain and the incoming nucleoside phosphoramidite.[6]

Methodology:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.trilinkbiotech.com/use-of-custom-synthesized-phosphoramidite-reagents
https://www.twistbioscience.com/blog/science/simple-guide-phosphoramidite-chemistry-and-how-it-fits-twist-biosciences-commercial
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/genomics/pcr/dna-oligonucleotide-synthesis
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/genomics/pcr/dna-oligonucleotide-synthesis
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/genomics/pcr/dna-oligonucleotide-synthesis
https://www.slideshare.net/slideshow/synthesis-of-oligonucleotides-by-phosphoramidite-method/249011836
https://atdbio.com/nucleic-acids-book/Solid-phase-oligonucleotide-synthesis
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/genomics/pcr/dna-oligonucleotide-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The next nucleoside, in the form of a phosphoramidite monomer (0.02 M to 0.1 M solution

in acetonitrile), is delivered to the column simultaneously with an activating agent.[5][7]

Common activators include weak acids such as 1H-tetrazole, 5-ethylthio-1H-tetrazole

(ETT), or 4,5-dicyanoimidazole (DCI).[5][9] The activator protonates the diisopropylamino

group on the phosphoramidite, converting it into a good leaving group.[1]

A large excess of the activated phosphoramidite is used to drive the reaction to

completion, achieving coupling efficiencies of 98.5% to over 99.5%.[1][6]

The column is washed with acetonitrile to remove unreacted phosphoramidite and

activator.

Step 3: Capping
Purpose: To permanently block any 5'-hydroxyl groups that failed to react during the coupling

step. This is critical to prevent the formation of oligonucleotides with internal base deletions

(n-1 sequences), which are difficult to purify from the full-length product.[1][8][9]

Methodology:

A two-part capping solution is delivered to the column.

Cap A: Typically a solution of acetic anhydride.[1]

Cap B: A solution of 1-methylimidazole (NMI) as a catalyst.[1]

These reagents rapidly acetylate the unreacted 5'-hydroxyl groups, rendering them inert to

all subsequent synthesis cycles.[1]

The column is again washed with acetonitrile.

Step 4: Oxidation
Purpose: To stabilize the newly formed internucleotide linkage. The phosphite triester

created during coupling is unstable and must be converted to a more stable pentavalent

phosphate triester.[2][9]
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Methodology:

An oxidizing solution, typically containing iodine (I₂) in a mixture of tetrahydrofuran (THF),

water, and pyridine or lutidine, is passed through the column.[9]

This reaction converts the P(III) linkage to a P(V) phosphate, which is the natural state of

the DNA backbone.

Following oxidation, the column is washed with acetonitrile, completing one full cycle. The

process is then repeated, starting with detritylation, for the next base in the sequence.[2]

III. Post-Synthesis: Cleavage and Deprotection
After the final cycle is complete, the oligonucleotide must be cleaved from the solid support and

all remaining protecting groups must be removed.

Cleavage: The succinyl linker attaching the oligonucleotide to the solid support is typically

cleaved by hydrolysis using concentrated ammonium hydroxide at room temperature for

about one hour.[1]

Deprotection:

Phosphate Deprotection: The 2-cyanoethyl groups on the phosphate backbone are

removed by β-elimination, also using concentrated ammonium hydroxide.[1][10]

Base Deprotection: Protecting groups on the exocyclic amines of adenine (benzoyl),

cytosine (benzoyl or acetyl), and guanine (isobutyryl or dmf) are removed.[1][11] This

traditionally requires heating the oligonucleotide in concentrated ammonium hydroxide

(e.g., at 55°C for several hours).[1][12]

Milder deprotection conditions, such as using aqueous methylamine (AMA) or potassium

carbonate in methanol, are available for sensitive or modified oligonucleotides.[10][11][12]

[13]

IV. Quantitative Data Summary
The following table summarizes typical quantitative parameters for a standard DNA synthesis

cycle. Note that times and concentrations can be optimized based on the synthesizer, scale,
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and specific sequence.
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Step
Reagent/Solven

t

Typical

Concentration
Typical Duration Purpose

1. Detritylation

3%

Trichloroacetic

Acid (TCA) in

Dichloromethane

(DCM)

3% (w/v) 30 - 60 seconds

Removes 5'-

DMT protecting

group.[1]

2. Coupling

Nucleoside

Phosphoramidite

+ Activator (e.g.,

ETT, DCI) in

Acetonitrile

0.02 - 0.2 M 45 - 120 seconds

Forms phosphite

triester linkage.

[5]

3. Capping

Acetic Anhydride

and N-

Methylimidazole

in THF/Pyridine

- 20 - 45 seconds
Blocks unreacted

5'-OH groups.[1]

4. Oxidation

0.02 - 0.1 M

Iodine in

THF/Water/Pyridi

ne

0.02 - 0.1 M 20 - 45 seconds

Stabilizes

phosphite to

phosphate

triester.

Post-Synthesis

Cleavage

Concentrated

Ammonium

Hydroxide

~28-33% ~1 hour at RT

Releases oligo

from solid

support.[1]

Deprotection

Concentrated

Ammonium

Hydroxide

~28-33%
5-17 hours at

55°C

Removes base

and phosphate

protecting

groups.[1][12]

AMA

(Ammonium

hydroxide/40%

Methylamine)

- ~10 min at 65°C

Faster

deprotection for

compatible

monomers.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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